molecular formula C11H13BFNO4 B1387919 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid CAS No. 874219-40-6

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B1387919
CAS No.: 874219-40-6
M. Wt: 253.04 g/mol
InChI Key: JTGJWGMJQRLWIY-UHFFFAOYSA-N
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Description

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGJWGMJQRLWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660213
Record name [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-40-6
Record name [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Advent and Evolution of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the remarkable journey of substituted phenylboronic acids from their serendipitous discovery in the mid-19th century to their current indispensable role in modern synthetic chemistry and drug discovery. We will explore the foundational synthetic methodologies, the revolutionary impact of palladium-catalyzed cross-coupling reactions, and the paradigm-shifting application of these compounds in medicinal chemistry, exemplified by the development of the proteasome inhibitor, Bortezomib. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical insights into the synthesis and application of this versatile class of molecules.

The Genesis of a New Class of Organoboron Compounds

The story of phenylboronic acids begins not with the phenyl group, but with the pioneering work on organoboron compounds in the 1860s.

Edward Frankland and the First Boronic Acid

In 1860, the English chemist Edward Frankland, a key figure in the development of organometallic chemistry, reported the first synthesis of a boronic acid.[1][2] His work, however, was not on an aromatic derivative but on ethylboronic acid. The synthesis was a two-stage process involving the reaction of diethylzinc with triethyl borate to form triethylborane, which was then carefully oxidized in air to yield ethylboronic acid.[3][4] This seminal discovery laid the conceptual groundwork for the synthesis of other organoboron compounds.

The First Phenylboronic Acid: Michaelis and Becker's Contribution

Twenty years after Frankland's initial discovery, the first synthesis of a phenylboronic acid was reported by August Michaelis and his student, P. Becker, in 1880.[5][6] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce phenylboronyl dichloride. This intermediate was then hydrolyzed to yield benzeneboronic acid.[6] While historically significant, this method utilized highly toxic and air-sensitive reagents, limiting its widespread adoption.

The Rise of Practical Syntheses: From Grignard Reagents to Modern Methods

The full potential of phenylboronic acids remained largely untapped until more practical and versatile synthetic methods were developed. The advent of organometallic reagents, particularly Grignard reagents, proved to be a turning point.

The Grignard Reaction: A Gateway to Phenylboronic Acids

The reaction of a phenyl Grignard reagent (phenylmagnesium halide) with a trialkyl borate, typically trimethyl borate, followed by acidic workup, became the classical and most common method for preparing phenylboronic acids.[7] This approach offered a more accessible and scalable route compared to the Michaelis-Becker synthesis.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronate ester intermediate which is then hydrolyzed to the desired phenylboronic acid.

Grignard_Synthesis PhMgBr Phenylmagnesium Bromide (PhMgBr) PhB_OR3_MgBr Boronate Ester Intermediate [PhB(OR)₃]⁻ [MgBr]⁺ PhMgBr->PhB_OR3_MgBr Nucleophilic Attack B_OR3 Trialkyl Borate B(OR)₃ B_OR3->PhB_OR3_MgBr PhB_OH2 Phenylboronic Acid PhB(OH)₂ PhB_OR3_MgBr->PhB_OH2 Hydrolysis H3O_plus H₃O⁺ (aq) H3O_plus->PhB_OH2

Figure 1: Simplified mechanism of phenylboronic acid synthesis via the Grignard reaction.

While effective, the Grignard method can be sensitive to steric hindrance on the phenyl ring and the presence of functional groups that are incompatible with the highly reactive Grignard reagent.

Modern Synthetic Methodologies

The demand for a diverse array of substituted phenylboronic acids for applications in drug discovery and materials science has driven the development of more sophisticated and functional-group-tolerant synthetic methods. These include:

  • Lithium-Halogen Exchange: The use of organolithium reagents, generated via lithium-halogen exchange from aryl halides, provides an alternative to Grignard reagents for the synthesis of phenylboronic acids.[7]

  • Miyaura Borylation: This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to directly install a boronate ester group onto an aryl halide or triflate. This method offers excellent functional group tolerance and is widely used for the synthesis of complex substituted phenylboronic acids.[8]

  • C-H Borylation: More recently, transition-metal-catalyzed C-H activation and borylation have emerged as a powerful and atom-economical strategy for the direct synthesis of arylboronic acids from unfunctionalized aromatic compounds.[2]

Synthetic MethodStarting MaterialReagentsKey AdvantagesKey Limitations
Michaelis-Becker DiphenylmercuryBoron trichlorideHistorical significanceHighly toxic reagents, harsh conditions
Grignard Reaction Phenyl halideMagnesium, Trialkyl borateReadily available starting materials, scalableLimited functional group tolerance
Lithium-Halogen Exchange Phenyl halideOrganolithium, Trialkyl borateAlternative to Grignard reagentsRequires cryogenic temperatures, strong base
Miyaura Borylation Phenyl halide/triflatePalladium catalyst, Diboron reagentExcellent functional group toleranceCost of palladium catalyst
C-H Borylation AreneIridium or Rhodium catalyst, Diboron reagentHigh atom economy, direct functionalizationRegioselectivity can be a challenge

The Suzuki-Miyaura Coupling: A Revolution in Cross-Coupling Chemistry

The true explosion in the utility of substituted phenylboronic acids came with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Ar-X OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 Ar'-B(OH)₂ Base Transmetalation->ArPdArL2 ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling one of the most powerful and widely used reactions in modern organic synthesis.

A Paradigm Shift in Medicinal Chemistry: The Bortezomib Story

The impact of substituted phenylboronic acids extends far beyond the realm of synthetic methodology. Their unique ability to reversibly inhibit serine proteases has led to a revolution in drug discovery, most notably with the development of Bortezomib (Velcade®), the first-in-class proteasome inhibitor for the treatment of multiple myeloma.

The Discovery and Development of Bortezomib

The journey to Bortezomib began with the work of Dr. Julian Adams and his team at ProScript (later Millennium Pharmaceuticals).[1][9] Recognizing the therapeutic potential of targeting the proteasome, a cellular machine responsible for protein degradation, they designed and synthesized a series of peptide boronic acids. The key insight was that the boron atom of the boronic acid could form a stable, yet reversible, tetrahedral intermediate with the active site threonine of the 20S proteasome, effectively inhibiting its function.[1]

The development of Bortezomib (originally codenamed PS-341) involved a multidisciplinary effort, from the initial design and synthesis to extensive preclinical and clinical testing.[10][11] Its approval by the FDA in 2003 for the treatment of relapsed and refractory multiple myeloma marked a significant milestone in cancer therapy and validated the proteasome as a druggable target.[12]

Mechanism of Action

Bortezomib's mechanism of action lies in its ability to selectively and reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[9] This inhibition leads to the accumulation of ubiquitinated proteins within the cancer cell, triggering a cascade of events including cell cycle arrest and apoptosis (programmed cell death). By disrupting the normal protein degradation machinery, Bortezomib preferentially targets rapidly dividing cancer cells, which are more sensitive to proteasome inhibition.

Bortezomib_MOA Bortezomib Bortezomib Inhibition Inhibition Bortezomib->Inhibition Proteasome 26S Proteasome Proteasome->Inhibition UbProteins Accumulation of Ubiquitinated Proteins Inhibition->UbProteins Blocks Degradation ER_Stress Endoplasmic Reticulum Stress UbProteins->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis

Figure 3: Simplified mechanism of action of Bortezomib.

Experimental Protocols: Foundational Syntheses

Disclaimer: The following protocols are based on historical accounts and should be adapted with modern safety precautions and techniques.

Historical Synthesis of Ethylboronic Acid (Adapted from Frankland, 1860)

Step 1: Synthesis of Triethylborane

  • In a sealed glass apparatus, carefully react diethylzinc with triethyl borate. The reaction is exothermic and the product, triethylborane, is highly pyrophoric.

  • Collect the triethylborane via distillation under an inert atmosphere.

Step 2: Oxidation to Ethylboronic Acid

  • Slowly and cautiously expose the triethylborane to a controlled stream of dry air. The oxidation is highly exothermic.

  • The resulting white solid is crude ethylboronic acid.

Historical Synthesis of Phenylboronic Acid (Adapted from Michaelis & Becker, 1880)
  • In a thick-walled sealed glass tube, heat a mixture of diphenylmercury and boron trichloride to 180-200°C.

  • After cooling, carefully open the tube and isolate the crude phenylboronyl dichloride.

  • Hydrolyze the phenylboronyl dichloride with water to obtain phenylboronic acid.

General Protocol for Phenylboronic Acid Synthesis via Grignard Reaction

Step 1: Formation of the Grignard Reagent

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.

  • Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

Step 2: Reaction with Trialkyl Borate

  • Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of trimethyl borate in anhydrous ether or THF, maintaining the temperature below -60°C.

  • Allow the reaction mixture to warm slowly to room temperature.

Step 3: Hydrolysis

  • Pour the reaction mixture into a mixture of crushed ice and concentrated sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.

  • Recrystallize from a suitable solvent (e.g., water or toluene) to purify the product.

Conclusion and Future Outlook

The discovery and development of substituted phenylboronic acids represent a triumph of chemical synthesis and a testament to the power of curiosity-driven research. From their humble beginnings in the 19th century to their central role in modern chemistry and medicine, these versatile compounds continue to empower scientists to construct complex molecules and to develop life-saving therapies. The ongoing exploration of new catalytic methods for their synthesis, particularly in the realm of C-H activation, promises to further expand the accessibility and diversity of this remarkable class of molecules, ensuring their continued impact on science and society for years to come.

References

  • Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
  • Frankland, E., & Duppa, B. F. (1860). Ueber eine neue Reihe organischer Verbindungen, welche Bor enthalten. Justus Liebigs Annalen der Chemie, 115(3), 319-322.
  • Michaelis, A., & Becker, P. (1880). Ueber die Verbindungen der Elemente der Stickstoffgruppe mit den Radicalen der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 13(1), 58-63.
  • Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (1999). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 9(11), 1573-1578.
  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A Stoichiometric Aromatic C− H Borylation Catalyzed by Iridium (I)/2, 2′-Bipyridine Complexes at Room Temperature.
  • Hideshima, T., Richardson, P., Chauhan, D., Palombella, V. J., Elliott, P. J., Adams, J., & Anderson, K. C. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer research, 61(7), 3071-3076.
  • Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the borate ion. The Journal of Organic Chemistry, 24(6), 769-774.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Khotinsky, E., & Melamed, M. (1909). Die Wirkung der magnesiumorganischen Verbindungen auf die Borsäureester. Berichte der deutschen chemischen Gesellschaft, 42(3), 3090-3096.
  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura cross-coupling reaction. Accounts of chemical research, 45(3), 395-406.
  • Richardson, P. G., Barlogie, B., Berenson, J., Singhal, S., Jagannath, S., Irwin, D., ... & Anderson, K. C. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617.
  • Kane, R. C., Bross, P. F., Farrell, A. T., & Pazdur, R. (2003). Velcade: US FDA approval for the treatment of multiple myeloma progressing on prior therapy. The oncologist, 8(6), 508-513.
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved protocol for the preparation of 3-pyridyl-and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394-5397.
  • Hall, D. G. (Ed.). (2011).

Sources

Fluorinated Boronic Acids: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of fluorinated boronic acids, a pivotal class of reagents that has significantly advanced the landscape of modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique properties, synthetic methodologies, and diverse applications of these versatile building blocks, with a focus on practical utility and mechanistic understanding.

The Ascendancy of Fluorine in Boronic Acid Chemistry: A Paradigm Shift

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science.[1][2] When integrated into the structure of boronic acids, fluorine imparts a unique set of physicochemical properties that enhance their reactivity, stability, and utility in a myriad of chemical transformations.

The high electronegativity of fluorine profoundly influences the electronic nature of the boronic acid moiety. This electron-withdrawing effect increases the Lewis acidity of the boron center, which is a critical factor in their interaction with bioanalytes and enzymes.[3][4] This enhanced acidity also plays a crucial role in the mechanism of key organic reactions, such as the Suzuki-Miyaura cross-coupling. The pKa values of fluorinated phenylboronic acids, for instance, are significantly lower than their non-fluorinated counterparts, ranging from 6.17 to 8.77.[3] This modulation of acidity is a powerful tool for fine-tuning the reactivity of these reagents.

Furthermore, the presence of fluorine can enhance the metabolic stability of drug candidates and improve their bioavailability.[1] This has led to a surge in the use of fluorinated building blocks, including boronic acids, in drug discovery programs. The development of novel methods for the synthesis of fluorinated compounds is therefore a highly active area of research.

Synthetic Strategies for Accessing Fluorinated Boronic Acids

The preparation of fluorinated boronic acids can be broadly categorized into two main approaches: the fluorination of pre-existing organoboron compounds and the borylation of fluorinated organic substrates. Each strategy offers distinct advantages and is suited for different synthetic contexts.

Electrophilic Fluorination of Organoboron Compounds

The direct fluorination of aryl and alkyl boronic acids or their esters using electrophilic fluorinating agents is a powerful method for introducing fluorine at a late stage of a synthetic sequence. A variety of reagents have been developed for this purpose, with Selectfluor and acetyl hypofluorite being prominent examples.

The reaction of boronate complexes, formed from boronic esters and an organolithium reagent, with an electrophilic fluorine source like Selectfluor II, provides a route to enantioenriched alkylfluorides.[5][6] The mechanism is proposed to proceed through a polar SE2 pathway with inversion of configuration, although a competing single-electron transfer (SET) pathway can lead to racemization.[5] The addition of a radical trap, such as styrene, can significantly enhance the enantiospecificity of the reaction.[5]

Acetyl hypofluorite (AcOF), generated in situ from diluted fluorine, is another effective reagent for the electrophilic fluorination of aryl boronic acids and their pinacol esters.[7][8] This method is particularly advantageous for its mild reaction conditions and the high yields achievable, especially with electron-rich aromatic substrates.[7] The reaction proceeds via an ipso-substitution mechanism where the fluorine atom replaces the boronic acid group.[7]

Experimental Protocol: Electrophilic Fluorination of 4-Methoxyphenylboronic Acid with Acetyl Hypofluorite [7]

  • Preparation of Acetyl Hypofluorite (AcOF) Solution: A 0.4 M solution of AcOF in a mixture of CFCl₃ and acetic acid is prepared by bubbling a mixture of 10% F₂ in N₂ through a solution of sodium acetate in acetic acid at -75 °C.

  • Fluorination Reaction: To a solution of 4-methoxyphenylboronic acid (1 mmol) in CH₂Cl₂ (10 mL) at room temperature, the prepared AcOF solution (1.2 mmol) is added dropwise.

  • Workup and Purification: The reaction mixture is stirred for 15 minutes, after which it is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-fluoroanisole.

Nucleophilic Fluorination of Organoboron Precursors

The introduction of fluorine using a nucleophilic fluoride source is a complementary approach, particularly valuable for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). Copper-mediated nucleophilic fluorination of arylboronic acids and their derivatives has emerged as a robust method for this purpose.[9]

This transformation typically involves the reaction of an arylboronic acid with a fluoride salt, such as KF or K¹⁸F, in the presence of a copper catalyst. The reaction exhibits high functional group tolerance and is applicable to a wide range of electron-deficient, -neutral, and -rich aryl and heteroaryl boronic acids.[9]

Experimental Protocol: Copper-Mediated Nucleophilic Radiofluorination of an Arylboronic Acid [9]

  • Preparation of the Reaction Mixture: In a reaction vial, the arylboronic acid (1-5 mg), Cu(OTf)₂ (5 equivalents), and pyridine (125 equivalents) are dissolved in DMF (0.5 mL).

  • ¹⁸F-Fluoride Introduction: A solution of K¹⁸F/Kryptofix 2.2.2 in acetonitrile is added to the reaction vial, and the solvent is removed by a stream of nitrogen at 110 °C.

  • Reaction and Analysis: The reaction mixture is heated at 110 °C for 20 minutes. The radiochemical conversion is determined by radio-TLC and radio-HPLC.

Borylation of Fluorinated Aromatics and Alkenes

An alternative strategy involves the introduction of a boron-containing moiety onto a pre-fluorinated scaffold. This can be achieved through various methods, including C-H borylation and defluoroborylation.

Cobalt-catalyzed ortho-C-H borylation of fluorinated arenes offers a regioselective route to fluorinated arylboronic esters.[10] This method effectively suppresses meta-borylation, providing a direct entry to valuable building blocks.

Radical-promoted monodefluoroborylation of polyfluoroarenes is another innovative approach that utilizes boryl radicals to displace a fluorine atom with a boryl group.[1] This transformation proceeds under mild conditions and exhibits high atom economy.

Applications of Fluorinated Boronic Acids in Organic Synthesis

Fluorinated boronic acids are indispensable reagents in a wide array of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. Their unique properties often lead to enhanced reaction efficiency and provide access to novel chemical space.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Fluorinated boronic acids are excellent coupling partners in these reactions, enabling the synthesis of a diverse range of biaryls and other conjugated systems containing fluorine.

The electron-withdrawing nature of the fluorine substituents can influence the transmetalation step of the catalytic cycle. While a comprehensive discussion is beyond the scope of this guide, it is generally observed that fluorinated arylboronic acids are highly effective coupling partners, often providing excellent yields of the desired products.

Workflow for a Typical Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Aryl Halide Fluorinated Boronic Acid Pd Catalyst Base Solvent Heating Heat to Reaction Temperature Reactants->Heating Quench Quench Reaction Heating->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Fluorinated Biaryl Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions and Applications

Beyond the Suzuki-Miyaura reaction, fluorinated boronic acids participate in a variety of other transformations. For instance, α-trifluoromethyl allylboronic acids are valuable reagents for the enantioselective synthesis of trifluoromethylated compounds.[11] Chiral allylboronic acids are highly reactive in self-catalyzed allylboration reactions, and the introduction of a trifluoromethyl group provides access to important chiral building blocks.[1]

Furthermore, fluorinated boronic acids serve as precursors for the synthesis of other valuable organofluorine compounds. For example, they can be converted to aryl fluorides through oxidative fluorination, as discussed in the synthesis section.

Physicochemical Properties and Handling Considerations

The presence of fluorine atoms not only influences the reactivity of boronic acids but also affects their physical properties, such as stability. Fluorinated arylboronic acids can be susceptible to protodeboronation, particularly under basic conditions.[3][4] The use of their corresponding pinacol esters can enhance stability at high pH.[3][4]

Table 1: Comparison of pKa Values for Selected Phenylboronic Acids [3]

Phenylboronic Acid DerivativepKa
Phenylboronic acid8.8
4-Fluorophenylboronic acid8.77
2,3,4,6-Tetrafluorophenylboronic acid6.17

The data in Table 1 clearly demonstrates the significant increase in acidity upon fluorination of the aromatic ring. This property should be carefully considered when designing reactions and purification protocols.

Future Outlook

The field of fluorinated boronic acids continues to evolve rapidly, with ongoing research focused on the development of more efficient and selective synthetic methods. The design of novel fluorinating reagents and the exploration of new catalytic systems are key areas of investigation. As our understanding of the unique properties of these compounds deepens, their application in organic synthesis, drug discovery, and materials science is set to expand even further.

References

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]

  • Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Ichiishi, N., Schirrmacher, R., & Sanford, M. S. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783. [Link]

  • Wang, G., Li, Y., & Zhang, X. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2169–2183. [Link]

  • Carstairs, A., Lummis, P. A., & Aggarwal, V. K. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10108–10111. [Link]

  • Request PDF. (n.d.). Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. Retrieved January 26, 2026, from [Link]

  • Adamczyk-Woźniak, A., Sporzyński, A., & Szłyk, E. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Wang, G., Li, Y., & Zhang, X. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. ACS Publications. [Link]

  • Li, J., Wang, Y., Zhang, H., Liu, Y., & Li, G. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

  • Adamczyk-Woźniak, A., Sporzyński, A., & Szłyk, E. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

  • Szabó, K. J. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

  • Ritter, T. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved January 26, 2026, from [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Biaryl Scaffolds utilizing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. Biaryl motifs are fundamental structural units in numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction.[1][4][5] This document delves into the mechanistic principles of the reaction, offers field-proven experimental protocols, and discusses the strategic implications of the unique substituents on the title boronic acid for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Strategic Value of Substituted Biaryls

The biaryl structural motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[3][5] Its prevalence stems from its ability to serve as a rigid scaffold, enabling precise three-dimensional orientation of functional groups for optimal interaction with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a premier method for synthesizing these structures due to its mild conditions and exceptional functional group tolerance.[1][4][6]

The specific reagent, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, offers a unique combination of functionalities:

  • Fluorine Substituent: The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and physicochemical properties. Its high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and bioavailability.[7][8]

  • Morpholine-4-carbonyl Group: The morpholine heterocycle is a privileged structure in drug design, known for improving aqueous solubility and providing a key hydrogen bond acceptor.[9][10] The amide linkage introduces further polarity and potential for specific molecular interactions.

This guide provides the necessary protocols and mechanistic insights to effectively leverage this versatile building block in synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[11]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃, CsF), forming a more nucleophilic boronate species.[6] The choice of base can be critical, especially with electronically modified boronic acids.[12][13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ OA_Intermediate Ar¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar¹-Pd(II)L₂-Ar² OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Biaryl Ar¹-Ar² TM_Intermediate->Biaryl ArylHalide Ar¹-X ArylHalide->OA_Intermediate BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->TM_Intermediate Experimental_Workflow start Start setup 1. Combine Reagents (Ar-X, Boronic Acid, Catalyst, Base) in Flask start->setup inert 2. Purge with Inert Gas (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat Reaction (80-150 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Complete purify 7. Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

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Application Notes and Protocols for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Multifunctional Building Block

Welcome to a comprehensive guide on the prospective applications of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in the dynamic field of materials science. While direct, extensive literature on this specific molecule is emerging, its constituent functional groups—a reactive boronic acid, an electron-withdrawing fluorine atom, and a robust morpholine amide—suggest a versatile profile for creating advanced materials. This document serves as a forward-looking application note, extrapolating from the well-established chemistry of analogous phenylboronic acid (PBA) derivatives to provide researchers, scientists, and drug development professionals with a robust framework for its utilization. The protocols herein are designed to be foundational, encouraging adaptation and innovation.

Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern chemistry and materials science. Their utility stems from two key chemical handles:

  • The Boronic Acid Moiety: This group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to the development of stimuli-responsive materials, particularly for glucose sensing and drug delivery.[1][2] This interaction is pH-dependent, adding another layer of environmental responsiveness.[3]

  • The Aryl Ring: The phenyl group serves as a scaffold that can be readily functionalized to tune the electronic and steric properties of the molecule. This makes it a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, for the construction of complex organic molecules and polymers.[4][5]

The subject of this guide, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, possesses a unique combination of substituents that are anticipated to modulate its reactivity and impart desirable properties to the resulting materials:

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including their acidity, metabolic stability, and intermolecular interactions.[6] In the context of PBAs, fluorine's electron-withdrawing nature can lower the pKa of the boronic acid, potentially enabling diol binding at physiological pH.

  • Morpholine-4-carbonyl Group: The morpholine amide is a polar and sterically demanding group. It can influence solubility, thermal stability, and the morphology of self-assembled structures. The morpholine ring itself is a common motif in biologically active compounds.[7]

This guide will explore three promising, albeit prospective, applications of this intriguing molecule in materials science.

Application I: Component for Stimuli-Responsive Hydrogels

The diol-binding capability of the boronic acid moiety makes 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid an excellent candidate for incorporation into stimuli-responsive hydrogels. Such materials can undergo changes in their physical properties, such as swelling or degradation, in response to specific stimuli like changes in pH or the concentration of saccharides.[8][9]

Scientific Rationale

By copolymerizing a vinyl-functionalized derivative of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with a hydrophilic monomer (e.g., acrylamide or N-isopropylacrylamide), a hydrogel can be formed. The boronic acid groups can act as cross-linking points by forming boronate esters with a diol-containing cross-linker, such as polyvinyl alcohol (PVA). The introduction of a competing saccharide, like glucose, will competitively bind to the boronic acid moieties, leading to a disruption of the cross-links and a change in the hydrogel's structure. The fluorine substituent is expected to enhance the binding affinity for diols at neutral pH.

Experimental Workflow: Synthesis of a Glucose-Responsive Hydrogel

G cluster_0 Monomer Synthesis cluster_1 Hydrogel Formulation cluster_2 Characterization start 3-Fluoro-5-(morpholine-4-carbonyl) -phenylboronic acid step1 Functionalization with a polymerizable group (e.g., vinyl) start->step1 monomer Vinyl-functionalized boronic acid monomer step1->monomer monomer_input Vinyl-functionalized boronic acid monomer polymerization Free-radical polymerization monomer_input->polymerization comonomer Hydrophilic comonomer (e.g., Acrylamide) comonomer->polymerization crosslinker Diol cross-linker (e.g., PVA) crosslinker->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization hydrogel Glucose-responsive hydrogel polymerization->hydrogel hydrogel_input Hydrogel sample swelling Swelling studies in different glucose concentrations hydrogel_input->swelling rheology Rheological measurements hydrogel_input->rheology ftir FTIR spectroscopy hydrogel_input->ftir G cluster_0 Reaction Setup cluster_1 Polymerization and Work-up cluster_2 Characterization boronic_acid 3-Fluoro-5-(morpholine-4-carbonyl) -phenylboronic acid reaction_vessel Schlenk flask under inert atmosphere boronic_acid->reaction_vessel aryl_halide Aryl dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene) aryl_halide->reaction_vessel catalyst Palladium catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel solvent Solvent (e.g., Toluene/Water) solvent->reaction_vessel reaction_vessel_out Reaction mixture heating Heat at reflux precipitation Precipitate in methanol heating->precipitation filtration Filter and wash precipitation->filtration drying Dry under vacuum filtration->drying polymer π-conjugated polymer drying->polymer polymer_input Polymer sample reaction_vessel_out->heating gpc Gel Permeation Chromatography (GPC) polymer_input->gpc nmr NMR Spectroscopy polymer_input->nmr uv_vis UV-Vis Spectroscopy polymer_input->uv_vis cv Cyclic Voltammetry polymer_input->cv

Caption: Workflow for the synthesis and characterization of a π-conjugated polymer.

Detailed Protocol: Suzuki-Miyaura Polymerization
  • Reactant Preparation:

    • In a Schlenk flask, combine 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (1.0 mmol), an aryl dihalide such as 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent mixture of toluene (10 mL) and an aqueous solution of potassium carbonate (2 M, 5 mL).

  • Polymerization:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 48 hours under an inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol (200 mL).

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Characterization and Expected Outcomes
Technique Purpose Expected Outcome
Gel Permeation Chromatography (GPC) Determine the molecular weight and polydispersity index (PDI) of the polymer.A high molecular weight polymer with a relatively low PDI is desirable for good film-forming properties.
¹H and ¹³C NMR Spectroscopy Confirm the polymer structure and the successful cross-coupling.Disappearance of the boronic acid proton signal and the appearance of new aromatic proton signals corresponding to the coupled product.
UV-Vis and Fluorescence Spectroscopy Investigate the optical properties of the polymer.The polymer should exhibit strong absorption and emission in the visible or UV region, indicative of a conjugated system.
Cyclic Voltammetry (CV) Determine the HOMO and LUMO energy levels of the polymer.The electrochemical data will provide insight into the polymer's potential for use in electronic devices.

Application III: Functionalization of Surfaces for Biosensing Applications

The ability of boronic acids to bind with diols can be exploited to functionalize surfaces for the specific capture of biomolecules such as glycoproteins or saccharides. [1][3]3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid can be tethered to a variety of substrates (e.g., gold, silica, polymer films) to create a biosensor surface.

Scientific Rationale

By modifying a surface with this boronic acid derivative, a platform for the label-free detection of diol-containing analytes can be created. The fluorine atom may enhance the binding affinity and selectivity, while the morpholine group could influence the hydrophilicity and non-specific binding properties of the surface. The binding event can be detected by various techniques, such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or electrochemical methods.

Experimental Workflow: Surface Functionalization and Analyte Detection

G cluster_0 Surface Preparation cluster_1 Boronic Acid Immobilization cluster_2 Analyte Detection substrate Substrate (e.g., Gold-coated QCM crystal) cleaning Clean and activate the surface substrate->cleaning linker Self-assembled monolayer (SAM) formation with a suitable linker (e.g., mercaptoundecanoic acid) cleaning->linker activation Activate the terminal carboxylic acid groups of the SAM (e.g., with EDC/NHS) linker->activation activated_surface Activated surface coupling Couple the amine-functionalized boronic acid to the activated surface activated_surface->coupling boronic_acid_derivative Amine-functionalized derivative of 3-Fluoro-5-(morpholine-4-carbonyl) -phenylboronic acid boronic_acid_derivative->coupling functionalized_surface Boronic acid-functionalized surface coupling->functionalized_surface functionalized_surface_input Functionalized surface analyte Introduce diol-containing analyte (e.g., glycoprotein solution) functionalized_surface_input->analyte detection Monitor binding using a suitable technique (e.g., QCM) analyte->detection signal Detection signal proportional to analyte concentration detection->signal

Caption: Workflow for surface functionalization and analyte detection.

Detailed Protocol: Surface Functionalization of a Gold-Coated QCM Crystal
  • Synthesis of an Amine-Functionalized Derivative:

    • Synthesize an amine-terminated derivative of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid to enable covalent attachment to an activated surface. (Note: This is a hypothetical synthetic step that would require optimization).

  • Surface Preparation:

    • Clean a gold-coated QCM crystal by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 minute. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the crystal thoroughly with deionized water and ethanol, and dry it under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned crystal in a 1 mM solution of mercaptoundecanoic acid in ethanol for 24 hours to form a carboxylic acid-terminated SAM.

    • Rinse the crystal with ethanol and dry it with nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Immerse the SAM-modified crystal in a freshly prepared aqueous solution of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour to activate the carboxylic acid groups.

    • Rinse the crystal with deionized water.

  • Immobilization of the Boronic Acid:

    • Immediately immerse the activated crystal in a solution of the amine-functionalized 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid derivative (1 mg/mL in a suitable buffer, e.g., PBS at pH 7.4) for 2 hours.

    • Rinse the crystal with buffer and deionized water, and dry it with nitrogen.

  • Analyte Detection:

    • Mount the functionalized crystal in the QCM instrument and establish a stable baseline in a running buffer.

    • Introduce solutions of the diol-containing analyte (e.g., a glycoprotein) at various concentrations and monitor the change in frequency, which corresponds to the mass of the bound analyte.

Characterization and Expected Outcomes
Technique Purpose Expected Outcome
X-ray Photoelectron Spectroscopy (XPS) Confirm the successful immobilization of the boronic acid derivative on the surface.The appearance of signals for boron, fluorine, and nitrogen in the XPS spectrum of the functionalized surface.
Contact Angle Goniometry Assess the changes in surface hydrophilicity after each functionalization step.A decrease in the water contact angle after the immobilization of the polar boronic acid derivative.
Quartz Crystal Microbalance (QCM) Quantify the binding of the diol-containing analyte to the functionalized surface.A concentration-dependent decrease in the resonant frequency of the QCM crystal upon introduction of the analyte, indicating mass binding.

Safety and Handling

As with any chemical, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the most up-to-date handling and disposal information.

Conclusion and Future Outlook

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid stands as a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a diol-responsive boronic acid, an electron-withdrawing fluorine atom, and a polar morpholine amide moiety offers a rich design space for materials scientists. The hypothetical applications and protocols detailed in this guide are intended to serve as a launchpad for further research and development. It is our hope that this document will inspire the scientific community to investigate the full potential of this versatile compound in areas ranging from stimuli-responsive polymers and organic electronics to biosensing and beyond.

References

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications.RSC Publishing.
  • 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.Chem-Impex.
  • Phenylboronic Acid-polymers for Biomedical Applications.PubMed.
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.MDPI.
  • RhB@MOF-5 Composite Film as a Fluorescence Sensor for Detection of Chilled Pork Freshness.PMC - PubMed Central.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.Google Patents.
  • 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.PubMed.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.PMC - NIH.
  • Morpholines. Synthesis and Biological Activity.ResearchGate.
  • A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells.Chemical Communications (RSC Publishing).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journals.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.PMC - PubMed Central.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.MDPI.
  • 4-(morpholine-4-carbonyl)phenylboronic acid AldrichCPR.Sigma-Aldrich.
  • A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos.MDPI.
  • Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications.ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid.AOBChem USA.
  • Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations.ProQuest.
  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery.MDPI.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.NIH.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.ChemSpider Synthetic Pages.
  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.PMC - NIH.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.MDPI.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.PubMed.
  • 3-Fluoro-4-morpholinoaniline.PubChem - NIH.

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Application Notes and Protocols: Boronate Ester Formation with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boronate Esters in Modern Drug Discovery

Boronic acids and their corresponding esters are pivotal intermediates in contemporary organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Beyond their role as synthetic linchpins, the unique electronic properties of the boron atom have positioned boronic acid derivatives as crucial pharmacophores in a range of therapeutic agents. These compounds are known to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors for carbohydrates and in the development of enzyme inhibitors.[1] Boronate esters are often preferred over their corresponding boronic acids in synthetic applications due to their enhanced stability, ease of handling, and improved solubility in organic solvents.[2]

This guide provides a comprehensive overview of the formation of boronate esters using a specialized building block, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid . This trifunctional reagent is of particular interest in drug discovery due to the combined physicochemical properties imparted by its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine-4-carbonyl moiety can improve aqueous solubility and provides a handle for further chemical modification. The strategic placement of these electron-withdrawing groups also significantly influences the reactivity of the boronic acid, a key consideration that will be explored in detail.

Understanding the Reactivity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

The propensity of a boronic acid to form a boronate ester is intrinsically linked to its Lewis acidity. Phenylboronic acids are generally considered mild Lewis acids.[3] The electron-deficient sp²-hybridized boron atom possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack by diols.[4] The rate of this condensation reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The subject of this guide, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, is anticipated to be a highly reactive partner in boronate ester formation. This heightened reactivity stems from the synergistic electron-withdrawing effects of both the fluorine and the morpholine-4-carbonyl substituents.

  • Inductive Effect of the Fluoro Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the boronic acid.[5] This lowering of the pKa facilitates the reaction with diols, often allowing for milder reaction conditions. For a meta-substituted fluoro-phenylboronic acid, the resonance effect is much weaker than the inductive effect, leading to a net increase in acidity.[5]

  • Electron-Withdrawing Nature of the Morpholine-4-carbonyl Group: The amide functionality, particularly when the nitrogen is part of a morpholine ring, also acts as an electron-withdrawing group. This further enhances the Lewis acidity of the boron center, making it more electrophilic and thus more reactive towards diols.

This enhanced reactivity is a significant advantage in synthesis, as it can lead to higher yields, shorter reaction times, and the ability to use a wider range of diol coupling partners.

Visualizing the Reaction Mechanism

The formation of a boronate ester from a boronic acid and a diol is a reversible condensation reaction. The equilibrium can be driven towards the product by removing the water that is formed, often through the use of a dehydrating agent or azeotropic distillation.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yields with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction outcomes and troubleshoot common issues encountered with this specific, electronically-demanding substrate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is resulting in a low yield. What are the most likely causes?

Low yield with this substrate typically stems from two primary challenges related to its chemical structure:

  • Reduced Nucleophilicity: The boronic acid possesses two electron-withdrawing groups (EWGs): the fluoro and the morpholine-carbonyl moieties. These groups decrease the electron density on the phenyl ring, making the boronic acid a weaker nucleophile. This can significantly slow down the transmetalation step, a critical stage in the Suzuki catalytic cycle where the organic group is transferred from boron to the palladium center.[1]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. Electron-deficient aryl boronic acids, such as this one, are particularly susceptible to this undesired pathway, which consumes the starting material without forming the desired product.[2]

Addressing these two issues is paramount for achieving high yields.

Q2: What specific properties of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid should I consider when setting up my reaction?

Beyond the electronic effects mentioned above, you should consider the following:

  • Stability: While generally stable, prolonged storage or exposure to moisture can lead to degradation or the formation of boroxines (cyclic anhydrides), which can have different reactivity. Using fresh or properly stored reagent is advisable.

  • Solubility: The morpholine-carbonyl group may influence its solubility. Ensure it is fully dissolved in the chosen solvent system for the reaction to proceed efficiently. A biphasic system with vigorous stirring is often necessary to facilitate interaction between organic and aqueous phases (where the base is often dissolved).[3]

Q3: How can I definitively identify and prevent protodeboronation?

Identification: The most direct way to identify protodeboronation is to monitor the reaction mixture by LC-MS. You will observe the consumption of your boronic acid starting material and the appearance of a new peak corresponding to the mass of 1-fluoro-3-(morpholine-4-carbonyl)benzene.

Prevention Strategies:

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[3][4] These esters are significantly more resistant to protodeboronation under basic conditions. A protocol for this conversion is provided below.

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents and consider bases that do not introduce significant amounts of water.

  • Choice of Base: Using a non-aqueous, strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial. These bases are effective at promoting the formation of the reactive boronate "ate" complex required for transmetalation without contributing excess water.[5]

In-Depth Troubleshooting and Optimization Guide

Issue: My reaction has stalled, with significant amounts of both the aryl halide and boronic acid remaining.

This is a classic symptom of an inefficient catalytic cycle, often pointing to problems with the catalyst, ligand, or reaction conditions. The electron-deficient nature of your boronic acid makes the choice of these parameters especially critical.

Causality & Solution Pathway:

The palladium catalyst must navigate three key steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates, each step can be a bottleneck.

  • The Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination are greatly influenced by the ligand bound to the palladium.[6]

    • Expert Recommendation: Employ electron-rich and sterically bulky phosphine ligands. These ligands accelerate both the oxidative addition and the final reductive elimination step.[6][7] Buchwald-type biarylphosphine ligands are the gold standard here.

Parameter Initial Recommendation Rationale & Expert Insight
Palladium Source Pd(OAc)₂ (2 mol%) or a Buchwald Precatalyst (e.g., G3-XPhos)Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ.[3] Buchwald precatalysts are often more efficient as they provide a clean, rapid generation of the active Pd(0) species, which can be crucial for difficult couplings.
Ligand XPhos, SPhos, or RuPhos (1.1 - 1.5 eq. relative to Pd)These ligands possess the ideal electronic and steric properties to stabilize the palladium catalyst and accelerate the catalytic cycle for electron-deficient substrates.[7][8]
Base K₃PO₄ or Cs₂CO₃ (2 - 3 equivalents)These are strong, yet often non-nucleophilic bases that effectively promote the formation of the boronate complex necessary for transmetalation.[9] Their use can be advantageous over hydroxides or carbonates in some systems.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂OThese solvent systems are widely effective. The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] Ensure vigorous stirring for biphasic systems.
Temperature 80 - 110 °CHeating is typically required to overcome the activation energy barriers, especially for the transmetalation of an electron-poor boronic acid.[10]
Issue: I am observing significant homocoupling of my boronic acid.

The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction.

Causality & Solution Pathway:

Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. It can also occur during the in situ reduction of a Pd(II) precatalyst if the boronic acid itself acts as the reductant.[3]

  • Expert Recommendation: Rigorous exclusion of oxygen is critical.

    • Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.[11]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can sometimes mitigate homocoupling compared to Pd(OAc)₂ systems where the reduction step is less controlled.[3]

Visualizing the Process

A clear understanding of the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow are essential for success.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Base, Ar'-B(OH)₂) ArPd(II)XL2->Transmetalation [Ar'B(OH)₃]⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Analyze reaction mixture (LC-MS, TLC) start->check_sm sm_present Both starting materials (Ar-X, Ar'-B(OH)₂) remain? check_sm->sm_present boronic_consumed Ar'-B(OH)₂ consumed, but Ar-X remains? sm_present->boronic_consumed No optimize_catalysis Optimize Catalytic System: 1. Use Buchwald Ligand (XPhos) 2. Increase Temperature 3. Screen Bases (K₃PO₄, Cs₂CO₃) sm_present->optimize_catalysis Yes check_protodeboronation Protodeboronation is likely. Check for Ar'-H side product. boronic_consumed->check_protodeboronation Yes use_ester Mitigate Protodeboronation: 1. Convert to Pinacol Ester 2. Use Anhydrous Solvents 3. Ensure rigorous degassing check_protodeboronation->use_ester

Sources

Improving solubility of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Mixtures

Welcome to the technical support center for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. As a Senior Application Scientist, I understand that realizing the full synthetic potential of a reagent begins with mastering its physical properties. Poor solubility is a common yet surmountable hurdle that can lead to low yields, stalled reactions, and inconsistent results.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions grounded in mechanistic principles and field-proven experience.

Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural features of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid that govern its solubility:

  • Polarity: The molecule possesses a highly polar morpholine-4-carbonyl group and a boronic acid moiety, which can engage in hydrogen bonding.

  • Aromatic System: The fluorinated phenyl ring provides a nonpolar, rigid core.

  • Amphiphilic Nature: The combination of polar functional groups and a relatively nonpolar aromatic ring gives the molecule an amphiphilic character, meaning its solubility will be highly dependent on the solvent system.

  • Lewis Acidity: The boron atom is a Lewis acid, capable of interacting with Lewis bases (like hydroxide ions) to form more soluble boronate species[1].

  • Self-Condensation: Like many boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[2][3]. Boroxines are often significantly less soluble than the corresponding monomeric boronic acid and can precipitate from solution, effectively halting the reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is not dissolving in my initial reaction solvent. What are the first steps I should take?

This is the most common issue encountered. The insolubility often stems from an improper initial choice of solvent that doesn't accommodate the molecule's amphiphilic nature.

Immediate Actions:

  • Introduce a Polar, Protic Co-solvent: The majority of Suzuki-Miyaura reactions benefit from a biphasic solvent system, typically an organic solvent with water.[4][5] The water plays a key role in dissolving the inorganic base and facilitating the formation of the soluble, activated boronate species required for transmetalation.

  • Gentle Heating: Applying moderate heat (e.g., 40-50 °C) while stirring can often overcome the initial activation energy barrier for dissolution. However, prolonged heating before the addition of other reagents should be avoided to minimize boroxine formation.

  • Order of Addition: Always add the solvent to the solid boronic acid. Do not add the solid to the solvent, as this can lead to clumping and slower dissolution.

A logical workflow for addressing initial solubility problems is outlined below.

G start Start: Insoluble Boronic Acid solvent Is the solvent system biphasic? (e.g., Toluene/H2O, Dioxane/H2O) start->solvent add_water Action: Add H2O as a co-solvent (typically 10-25% v/v) solvent->add_water No heat Action: Apply gentle heat (40-50 °C) with stirring solvent->heat Yes add_water->heat dissolved Result: Homogeneous solution or fine, mobile slurry achieved heat->dissolved

Caption: Initial troubleshooting workflow for dissolution.

Q2: I've added the base, and my boronic acid (or the entire reaction mixture) has turned into an intractable solid. What happened and how can I fix it?

This common phenomenon is often due to the formation of an insoluble boronate salt or the promotion of boroxine formation by the base. The choice of base is as critical as the choice of solvent.

Causality Explained:

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄): These bases are often poorly soluble in purely organic solvents. When added, they can create a highly concentrated basic environment at the solid-liquid interface, causing the boronic acid to precipitate as a potassium boronate salt before it can be effectively utilized in the catalytic cycle.

  • Homogeneous vs. Heterogeneous: The reaction requires a delicate balance. While the base is needed to form the active "ate" complex (e.g., [ArB(OH)₃]⁻), complete precipitation of all boron-containing species from the solution phase will shut down the reaction.

Solutions & Protocol:

  • Optimize the Solvent/Base Combination: The key is to ensure sufficient solubility for all components. A biphasic system is often the solution. The inorganic base resides primarily in the aqueous phase, where it reacts with the boronic acid at the phase interface to generate the soluble boronate, which can then partition into the organic phase for the catalytic reaction.

  • Consider an Organic Base: In some cases, particularly in anhydrous systems, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. These are soluble in organic solvents and can prevent the precipitation issues seen with inorganic bases. However, they are generally weaker bases and may require higher temperatures or longer reaction times.

  • Change the Cation: Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonates. Cesium salts are generally more soluble in organic solvents, which can lead to a more homogeneous reaction mixture and prevent precipitation.

Data Summary: Recommended Solvent and Base Combinations

Solvent System (v/v)Recommended BaseRationale & Key Considerations
Toluene / H₂O (4:1)K₃PO₄ or K₂CO₃Standard Choice: Good for many couplings. Toluene is non-polar, requiring water to dissolve the base and activate the boronic acid.
1,4-Dioxane / H₂O (4:1)K₂CO₃ or Cs₂CO₃Higher Polarity: Dioxane can better solubilize polar reagents. Cs₂CO₃ is a good option if K₂CO₃ causes precipitation.
2-MeTHF / H₂O (4:1)K₃PO₄Greener Alternative: 2-MeTHF is a more environmentally friendly ether solvent.[6] Its performance is often comparable to THF or dioxane.
Dimethylformamide (DMF)Et₃N or K₂CO₃Monophasic Polar System: DMF can dissolve the boronic acid and some bases. Use with caution, as DMF can decompose at high temperatures. Water can still be a beneficial additive.[4]
Q3: What is the mechanistic role of water and base in improving solubility and promoting the reaction?

Understanding the underlying mechanism is key to rational troubleshooting. The boronic acid itself, R-B(OH)₂, is not the active species in the crucial transmetalation step of the Suzuki-Miyaura cycle.

Mechanism Explained:

The reaction requires the formation of a tetracoordinate anionic boronate species. This is achieved by the reaction of the boronic acid (a Lewis acid) with a base (a Lewis base, typically OH⁻ from the inorganic base dissolved in water).

  • Activation: The base deprotonates water, generating hydroxide ions (OH⁻).

  • Boronate Formation: The hydroxide ion attacks the electron-deficient boron atom of the boronic acid.

  • Increased Nucleophilicity: This forms the tetrahedral boronate, [Ar-B(OH)₃]⁻. This species is more soluble in the reaction medium and, critically, is significantly more nucleophilic than the neutral boronic acid.

  • Transmetalation: The activated boronate is now capable of efficiently transferring its aryl group to the palladium center in the transmetalation step, moving the catalytic cycle forward.

The equilibrium between the neutral boronic acid and the active boronate is fundamental to the success of the reaction.

G cluster_0 Aqueous Phase cluster_1 Interface / Organic Phase Base K₂CO₃ + H₂O Hydroxide ⇌ 2 K⁺ + CO₃²⁻ + H₂O ⇌ 2 K⁺ + 2 OH⁻ + H₂CO₃ Base->Hydroxide BoronicAcid Ar-B(OH)₂ (Trigonal Planar, Less Soluble, Less Reactive) Boronate [Ar-B(OH)₃]⁻ K⁺ (Tetrahedral, More Soluble, ACTIVE SPECIES) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid - OH⁻ Transmetalation Transmetalation Step Boronate->Transmetalation PdComplex LₙPd(II)-X (From Oxidative Addition) PdComplex->Transmetalation

Caption: Role of base and water in activating the boronic acid.

Q4: I am still facing solubility issues. Are there any advanced strategies or additives I can use?

When standard methods are insufficient, several advanced strategies can be employed.

  • Phase-Transfer Catalysts (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[4] The quaternary ammonium salt escorts the anionic boronate from the aqueous phase into the organic phase, increasing its concentration where the palladium catalyst resides and thereby boosting the rate of transmetalation.[4]

  • Conversion to a Boronic Ester: Boronic acids can be difficult to handle due to their propensity to form boroxines.[7] In challenging cases, converting the boronic acid to a more soluble and stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be a robust solution.[8] MIDA boronates are particularly noteworthy as they are highly stable, crystalline solids that slowly release the active boronic acid under the basic reaction conditions, preventing high concentrations that could lead to decomposition or side reactions.[8]

Experimental Protocol: In-situ Protection with Diethanolamine

If persistent stability and solubility issues are suspected, temporary protection as a diethanolamine adduct can be effective. These adducts are often more stable and can release the boronic acid under reaction conditions.

Objective: To form a more stable and handleable diethanolamine adduct of the boronic acid prior to its use in a coupling reaction.

Materials:

  • 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

  • Diethanolamine (1.0 equivalent)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

Procedure:

  • Suspend the boronic acid in a minimal amount of dichloromethane in a flask equipped with a stir bar.

  • Add one equivalent of diethanolamine dropwise to the stirring suspension.

  • Observe the mixture. Often, the initial solid will dissolve upon addition of the amine, followed by the precipitation of the new, more stable adduct.[9]

  • The resulting precipitate can be isolated by filtration, washed with a non-polar solvent (like hexane), and dried.

  • This stable adduct can then be used directly in the Suzuki-Miyaura reaction, where the basic conditions will hydrolyze the adduct to release the active boronic acid in situ.

References

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(21), 7551–7555. [Link]

  • Dąbrowski, M., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843–856. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [Link]

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Gangu, K. K., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(21), 3798. [Link]

  • Chem-Impex International. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]

  • University of California, Irvine. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Liu, H., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]

  • Grzybowska, I., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4491–4498. [Link]

  • AOBChem USA. (n.d.). (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help![Link]

  • S-Chem. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]

  • Wang, B., & Anslyn, E. V. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(12), 14316–14330. [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-100). Wiley-VCH. [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?[Link]

  • Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 226–233. [Link]

  • National Center for Biotechnology Information. (2024). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • MacMillan, D. S., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18362–18367. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Phenylboronic acids, a critical class of building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demand unambiguous characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid , a compound of increasing interest in medicinal chemistry. We will delve into a predictive analysis of its ¹H NMR spectrum, compare it with relevant commercially available alternatives, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

The title compound incorporates three key functionalities that influence its electronic properties and reactivity: a phenylboronic acid moiety, a fluorine substituent, and a morpholine-4-carbonyl group. The fluorine atom, with its high electronegativity, and the electron-withdrawing morpholine-4-carbonyl group significantly modulate the electron density of the phenyl ring, which in turn affects the chemical shifts of the aromatic protons. Understanding these substituent effects is paramount for confirming the regiospecificity of its synthesis and for predicting its behavior in subsequent chemical transformations.

Predicted ¹H NMR Spectral Analysis

While a publicly available, fully assigned ¹H NMR spectrum for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is not readily found in the literature, a detailed prediction can be made based on the analysis of its constituent parts and structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PeakPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~8.2 (broad s)broad singlet-B(OH )₂
2~7.8-7.9doublet of triplets (dt) or broad singletJ(H,F) ≈ 2-3 Hz, J(H,H) ≈ 1.5 HzH-6
3~7.6-7.7doublet of triplets (dt)J(H,F) ≈ 9-10 Hz, J(H,H) ≈ 1.5 HzH-4
4~7.5-7.6triplet (t) or broad singletJ(H,H) ≈ 1.5 HzH-2
5~3.6 (broad m)broad multiplet-Morpholine: -CH ₂-O-CH ₂-
6~3.5 (broad m)broad multiplet-Morpholine: -CH ₂-N-CH ₂-
Rationale for Predicted Assignments:
  • Boronic Acid Protons (Peak 1): The protons of the boronic acid group are acidic and readily exchange with residual water in the solvent. This typically results in a broad singlet that can vary in chemical shift depending on concentration and temperature. In DMSO-d₆, this peak is expected to appear in the downfield region.

  • Aromatic Protons (Peaks 2, 3, and 4):

    • The fluorine atom at the 3-position will exert a through-space and through-bond electronic effect, influencing the chemical shifts of the adjacent protons.

    • Proton H-4, being ortho to the fluorine, is expected to show a significant through-bond coupling (³JHF) of approximately 9-10 Hz. It will also exhibit a smaller meta coupling to H-2 and H-6.

    • Proton H-2, also ortho to the fluorine, will have a similar coupling pattern to H-4.

    • Proton H-6, para to the fluorine, will display a smaller long-range coupling (⁵JHF) of around 2-3 Hz.

    • The morpholine-4-carbonyl group is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield.

  • Morpholine Protons (Peaks 5 and 6): The morpholine ring protons typically appear as two broad multiplets due to the chair conformation and the electronic environment of the adjacent oxygen and nitrogen atoms. The protons closer to the oxygen atom are generally shifted slightly further downfield. In the context of an amide linkage, these signals can be broad due to restricted rotation around the C-N bond.

Comparative Analysis with Structural Analogs

To provide a clearer context for the predicted spectrum, a comparison with commercially available, structurally related compounds is invaluable.

Table 2: ¹H NMR Data Comparison of Phenylboronic Acid Analogs

CompoundAromatic Proton Chemical Shifts (δ, ppm)Key Differentiating Features
3-Fluorophenylboronic acid [1][2]~7.1-7.8Shows characteristic H-F coupling patterns.
4-(Morpholine-4-carbonyl)phenylboronic acid [][4]~7.4-7.9Aromatic signals appear as two doublets, characteristic of a 1,4-disubstituted pattern.
3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid [5]Not availableThe chloro- substituent will have a different electronic effect compared to fluorine, leading to distinct chemical shifts.

This comparative data highlights the diagnostic value of the fluorine couplings and the substitution pattern on the aromatic ring for the unambiguous identification of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid.

Experimental Protocol for ¹H NMR Acquisition

Acquiring high-quality ¹H NMR data for boronic acids requires careful attention to experimental parameters.

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

NMR Spectrometer Setup
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: DMSO-d₆ is recommended as it readily dissolves the compound and its residual water peak does not typically overlap with analyte signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Logical Framework for Spectral Interpretation

Interpretation_Logic cluster_aromatic Aromatic Proton Analysis cluster_aliphatic Aliphatic Proton Analysis Spectrum Acquired ¹H NMR Spectrum Aromatic_Region Aromatic Region (δ 7.0-8.5 ppm) Spectrum->Aromatic_Region Aliphatic_Region Aliphatic Region (δ 3.0-4.0 ppm) Spectrum->Aliphatic_Region Boronic_Acid Boronic Acid Proton (variable, broad) Spectrum->Boronic_Acid Multiplicity Analyze Multiplicities (d, t, dt) Aromatic_Region->Multiplicity Morpholine_Signals Identify Broad Multiplets Aliphatic_Region->Morpholine_Signals Coupling Measure Coupling Constants (JHF, JHH) Multiplicity->Coupling Assignment Assign Protons H-2, H-4, H-6 Coupling->Assignment Integration Check Integration (8H) Morpholine_Signals->Integration Morpholine_Assignment Assign Morpholine Protons Integration->Morpholine_Assignment

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Conclusion

The ¹H NMR characterization of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a critical step in its quality control and utilization in synthetic chemistry. By combining a predictive analysis based on substituent effects with a comparative study of structural analogs, researchers can confidently assign the proton signals. The provided experimental protocol offers a robust starting point for obtaining high-resolution spectra, ensuring the structural integrity of this valuable building block. As with any analytical technique, careful execution and interpretation are paramount for generating reliable and reproducible data.

References

  • Oakwood Chemical. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid, min 98%. [Link]

Sources

A Senior Scientist's Comparative Guide to the 13C and 19F NMR Analysis of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the structural integrity of molecular building blocks is non-negotiable. Phenylboronic acids are cornerstone reagents, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems prevalent in many drug candidates.[1][2] The subject of this guide, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, is a sophisticated example, incorporating a fluorine atom and an amide moiety to modulate its physicochemical properties for drug design.

This guide provides an in-depth, experience-driven protocol for the definitive structural analysis of this compound using 13C and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of parameters to explain the causality behind our experimental choices, interpret the nuanced spectral data, and objectively compare this powerful technique against other analytical alternatives.

The Foundational Role of NMR in Structural Elucidation

While 1H NMR is the ubiquitous first step in structural analysis, for a molecule with the subtlety of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, it provides an incomplete picture. The aromatic region can be complex, and direct information about the carbon skeleton is absent. This is where multinuclear NMR, specifically 13C and 19F NMR, becomes indispensable. 19F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine atom, while 13C NMR, enhanced by the characteristic carbon-fluorine (C-F) coupling constants, provides an unambiguous map of the entire carbon framework.[3][4]

A Validated Experimental Protocol for High-Fidelity Data Acquisition

The quality of NMR data is inextricably linked to the meticulousness of the experimental setup. The following protocol is optimized to yield high-resolution, unambiguous spectra for the target molecule.

Experimental Workflow Diagram

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid.

    • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice. Its high polarity readily dissolves the analyte, and its aprotic nature prevents the rapid exchange of the boronic acid's hydroxyl protons, which can complicate 1H NMR spectra. In some solvents, phenylboronic acids can also form trimeric boroxine anhydrides, an equilibrium that is generally minimized in DMSO.[5]

    • Procedure: Accurately weigh approximately 15 mg of the compound into a clean NMR tube. Add ~0.7 mL of DMSO-d6. Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogenous solution is essential for acquiring spectra with sharp, well-defined lines.

  • Instrumental Parameters: The following table outlines the crucial acquisition parameters. The rationale behind each choice is provided to empower the researcher to adapt them to their specific instrumentation.

Parameter13C {1H} NMR19F NMRExpertise & Rationale
Frequency 125 MHz470 MHzHigher magnetic field strength increases chemical shift dispersion and sensitivity, which is particularly beneficial for the low-sensitivity 13C nucleus.
Pulse Program zgpg30zgA standard 30-degree pulse for 13C is a good compromise between signal intensity and allowing for a shorter relaxation delay. A simple pulse-acquire (zg) is sufficient for the high-sensitivity 19F nucleus.
Number of Scans ≥ 102416-32The low natural abundance (1.1%) of 13C necessitates a significantly higher number of scans to achieve an adequate signal-to-noise ratio. 19F, with 100% natural abundance and high sensitivity, requires very few scans.[6]
Relaxation Delay 2.0 s2.0 sA 2-second delay ensures that most carbons, including quaternary ones, have sufficiently relaxed before the next pulse, allowing for more reliable quantitative analysis if needed.
Spectral Width 220 ppm (e.g., -10 to 210 ppm)250 ppm (e.g., -50 to -200 ppm)These wide ranges ensure that all signals, from the aromatic carbons to the carbonyl and the specific Ar-F signal, are captured.[7][8]
Referencing DMSO-d6 solvent peak (δ 39.52 ppm)External CFCl3 (δ 0.00 ppm)Internal solvent referencing is convenient and accurate for 13C. For 19F, an external standard or referencing via the spectrometer's frequency ratio (Ξ) is standard practice.[6]

Spectral Interpretation: A Deep Dive into Structural Signatures

The resulting spectra are rich with information. The key is to systematically assign each signal based on chemical shifts and, crucially, coupling patterns.

19F NMR Spectrum: The Fluorine Litmus Test

The 19F NMR spectrum provides the most direct confirmation of successful fluorination.

  • Expected Signal: A single resonance is expected for the one fluorine atom.

  • Chemical Shift: For a fluorine on an aromatic ring, the chemical shift is anticipated in the range of -100 to -125 ppm (relative to CFCl3). The electron-withdrawing nature of the adjacent carbonyl and boronic acid groups will influence the precise position.[7][9]

  • Multiplicity: This signal will not be a singlet. It will be split by the two neighboring aromatic protons (at C2 and C4). Therefore, the expected pattern is a triplet . The through-bond coupling constant (3JHF) is typically in the range of 5-9 Hz.

13C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled 13C NMR spectrum reveals every unique carbon environment. The C-F coupling constants are the most powerful tool for unambiguous assignment.[4][10]

Carbon AssignmentExpected δ (ppm)Expected Multiplicity & J-Coupling (Hz)Trustworthiness: Rationale for Assignment
C3 (C-F) 162 - 166Doublet (¹JCF ≈ 240 - 255 Hz) The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond coupling constant, making its identification unequivocal.[11]
C5 (C-C=O) 137 - 141Doublet (³JCF ≈ 7 - 10 Hz)This quaternary carbon is deshielded by the attached carbonyl group and shows a smaller three-bond coupling to fluorine.
C1 (C-B) ~135 (broad)Singlet or small doublet (³JCF ≈ 2-4 Hz)The carbon bearing the boronic acid is difficult to predict precisely and is often broadened due to the quadrupolar nature of the boron nucleus. Any coupling to fluorine would be small and may not be resolved.
C4 128 - 132Doublet (²JCF ≈ 21 - 25 Hz)This carbon is ortho to the carbonyl group and meta to the fluorine. It will show a characteristic two-bond coupling to fluorine.
C2 123 - 127Doublet (²JCF ≈ 21 - 25 Hz)This carbon is ortho to the boronic acid group and meta to the fluorine, also resulting in a two-bond C-F coupling.
C6 118 - 122Doublet (⁴JCF ≈ 3 - 5 Hz)This carbon is para to the fluorine and will exhibit the smallest, four-bond coupling, which may sometimes be unresolved.
C=O (Amide) 167 - 170SingletThe amide carbonyl carbon is significantly deshielded and is too far from the fluorine to show coupling.
Morpholine (CH₂-N) ~42 and ~47Two SingletsThe two pairs of carbons adjacent to the nitrogen are diastereotopic due to the amide bond's restricted rotation, often appearing as two distinct signals.
Morpholine (CH₂-O) ~66SingletThe two equivalent carbons adjacent to the oxygen atom in the morpholine ring.

Comparative Analysis with Alternative Techniques

No single technique provides a complete picture. A robust characterization strategy leverages the orthogonal strengths of multiple methods.

Analytical TechniqueStrengths for this MoleculeInherent Limitations
13C & 19F NMR Unambiguous structural confirmation of the carbon skeleton and fluorination site via C-F couplings. Provides data from the molecule in solution, which is relevant to its use in reactions.Lower sensitivity for 13C requires more sample and/or longer acquisition times. Does not provide molecular weight information.
1H NMR High sensitivity, rapid acquisition. Confirms the presence of aromatic, morpholine, and exchangeable B(OH)₂ protons. H-F coupling can further confirm structure.Signal overlap in the aromatic region is possible. Provides only indirect structural information about the carbon backbone.
Mass Spectrometry (MS) High sensitivity, provides accurate molecular weight and elemental composition (with HRMS). Fragmentation patterns can offer clues about substructures.Isomers are often indistinguishable. Provides no information on atom connectivity or the specific location of the fluorine atom on the ring.
FTIR Spectroscopy Fast and non-destructive. Confirms the presence of key functional groups (O-H stretch from boronic acid, C=O stretch from amide, C-F bonds).Provides very limited information on the overall atomic connectivity and substitution pattern of the aromatic ring.
X-ray Crystallography Provides the absolute, definitive 3D structure in the solid state, confirming connectivity and conformation.Requires a suitable single crystal, which can be challenging and time-consuming to grow. The solid-state structure may not perfectly represent the conformation in solution.[12]
Decision Logic for Technique Selection

G start Structural Characterization of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid q1 Need Molecular Weight? start->q1 q2 Need Functional Group ID? start->q2 q3 Need Unambiguous Connectivity/Isomer ID? start->q3 q4 Need Absolute 3D Solid-State Structure? start->q4 ans_ms Mass Spectrometry q1->ans_ms Yes ans_ir FTIR Spectroscopy q2->ans_ir Yes ans_nmr 1H, 13C, 19F NMR q3->ans_nmr Yes ans_xray X-ray Crystallography q4->ans_xray Yes

Caption: A decision-making framework for analytical method selection.

Conclusion

For the definitive structural characterization of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, the synergistic use of 13C and 19F NMR spectroscopy is unparalleled. The high sensitivity and diagnostic power of 19F NMR, combined with the detailed skeletal map provided by 13C NMR with its characteristic C-F couplings, offers a self-validating system for confirming the correct isomer and overall structure in solution. While techniques like mass spectrometry and FTIR are essential for confirming molecular weight and functional groups, respectively, they lack the isomer-differentiating power of multinuclear NMR. By following the detailed protocols and interpretation guides presented here, researchers can ensure the structural integrity of this valuable building block, paving the way for successful and reproducible downstream applications in drug discovery and materials science.

References

  • Anslyn, E. V., et al. (2019). The Mechanisms of Boronate Ester Formation and Fluorescent Turn-on in Ortho-Aminomethylphenyl-boronic Acids. Nature Chemistry, 11, 768–778. Available at: [Link]

  • Kuprov, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NIH Public Access, 43(1), 1-19. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Hamann, P., et al. (1989). Process for the preparation of substituted phenylboronic acids. Google Patents, US6576789B1.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

  • Jiménez-Halla, J. O. C., et al. (2012). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 8, 1247–1255. Available at: [Link]

  • Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. Available at: [Link]

  • Kwan, E. E. (n.d.). Coupling Constants Practice. Harvard University. Available at: [Link]

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3343. Available at: [Link]

  • Akam, T., et al. (2017). Phenylboronic acid-based (19)F MRI probe for the detection and imaging of hydrogen peroxide utilizing its large chemical-shift change. Chemical Communications, 53(52), 7048-7051. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Tsta, 2(1), 1-8. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Available at: [Link]

  • Biscoe, M. R., et al. (2014). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. The Journal of Organic Chemistry, 79(12), 5753-5758. Available at: [Link]

  • Raines, R. T., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(33), 8324-8329. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Available at: [Link]

  • Chem-Impex International. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

  • ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of both an electron-withdrawing fluorine atom and a morpholine-4-carbonyl group introduces unique electronic and steric demands on the catalytic system.[1][2] This guide offers a systematic evaluation of commonly employed palladium-based catalysts, providing actionable insights and robust experimental protocols to aid researchers in selecting the most effective catalyst for their specific synthetic challenges.

Introduction: The Significance of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Medicinal Chemistry

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a key intermediate in the synthesis of a variety of therapeutic agents. The morpholine moiety is a common structural feature in many approved drugs, often contributing to improved pharmacokinetic properties.[3] The fluoro-substituted phenylboronic acid core allows for the strategic introduction of this motif into complex molecules via the versatile Suzuki-Miyaura cross-coupling reaction.[4] This reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6]

The electronic nature of the substituents on the boronic acid plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally lead to higher yields, the judicious selection of reaction conditions can also enable efficient coupling with electron-deficient partners like the topic compound.[7]

The Catalytic Challenge: Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The efficiency of this cycle can be significantly influenced by the electronic properties of the coupling partners. In the case of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, the electron-withdrawing nature of the fluorine and carbonyl groups can render the transmetalation step more challenging.[7][9] Therefore, the choice of catalyst, specifically the palladium source and the associated ligands, is paramount to achieving high yields and reaction rates.

An effective catalyst system must be able to:

  • Facilitate the oxidative addition of the aryl halide to the Pd(0) center.

  • Promote the transmetalation of the electron-deficient boronic acid.

  • Induce the reductive elimination of the desired biaryl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle

Catalyst Selection for Comparative Evaluation

To provide a comprehensive comparison, a panel of four widely used palladium catalysts with varying ligand architectures was selected. The choice of these catalysts is based on their proven efficacy in a range of Suzuki-Miyaura couplings, including those with challenging substrates.

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] - A classical, versatile, and commercially available catalyst.[10]

  • Catalyst B: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] - Known for its effectiveness with a broad range of substrates and functional group tolerance.

  • Catalyst C: Bis(tri-t-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] - Features a bulky, electron-rich phosphine ligand that can promote the oxidative addition of less reactive aryl chlorides.[10]

  • Catalyst D: SPhos Precatalyst - A modern, highly active catalyst known for its ability to facilitate challenging cross-coupling reactions at low catalyst loadings.[11]

Experimental Design and Methodology

A standardized experimental protocol was designed to ensure a fair and direct comparison of the selected catalysts. The model reaction chosen was the coupling of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with 4-bromoanisole, a common and moderately reactive aryl halide.

Experimental_Workflow

Detailed Experimental Protocol:

To a 25 mL round-bottom flask was added 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask was evacuated and backfilled with nitrogen three times. The selected palladium catalyst (0.02 mmol, 2 mol%) was then added under a nitrogen atmosphere. A degassed mixture of toluene (5 mL) and water (1 mL) was added via syringe. The reaction mixture was stirred vigorously and heated to 80 °C. The reaction progress was monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product. The yield was determined gravimetrically.

Results and Discussion: A Quantitative Comparison

The performance of each catalyst was evaluated based on the isolated yield of the cross-coupled product, the reaction time, and the calculated Turnover Number (TON) and Turnover Frequency (TOF).

CatalystCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)TONTOF (h⁻¹)
A: Pd(PPh₃)₄ 2126532.52.7
B: Pd(dppf)Cl₂ 288542.55.3
C: Pd(P(t-Bu)₃)₂ 269246.07.7
D: SPhos Precatalyst 0.549519047.5

Analysis of Catalyst Performance:

  • Catalyst A (Pd(PPh₃)₄): This traditional catalyst provided a moderate yield after a prolonged reaction time. The lower efficiency can be attributed to the slower rates of oxidative addition and transmetalation with the electron-deficient boronic acid.

  • Catalyst B (Pd(dppf)Cl₂): The use of the dppf ligand resulted in a significant improvement in both yield and reaction time. The bidentate nature and the specific bite angle of the dppf ligand are known to stabilize the palladium center and facilitate the catalytic cycle.

  • Catalyst C (Pd(P(t-Bu)₃)₂): The bulky and electron-rich tri-t-butylphosphine ligand in this catalyst led to a high yield and a further reduction in reaction time. These ligands are known to accelerate both the oxidative addition and reductive elimination steps.[12]

  • Catalyst D (SPhos Precatalyst): The SPhos precatalyst demonstrated superior performance, affording an excellent yield in the shortest reaction time and at a significantly lower catalyst loading. This highlights the exceptional activity of modern Buchwald-Hartwig-type ligands in challenging cross-coupling reactions. The high TON and TOF values underscore the remarkable efficiency of this catalytic system.[11]

Conclusion and Recommendations

Based on the comparative data, the SPhos precatalyst (Catalyst D) is the most efficient catalyst for the Suzuki-Miyaura coupling of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with 4-bromoanisole under the tested conditions. Its high activity at low catalyst loadings makes it an economically and environmentally favorable choice for large-scale synthesis.

For routine laboratory applications where cost is a primary concern, Pd(dppf)Cl₂ (Catalyst B) and Pd(P(t-Bu)₃)₂ (Catalyst C) represent viable and effective alternatives, providing good to excellent yields in reasonable reaction times. The classical Pd(PPh₃)₄ (Catalyst A) is less suitable for this particular transformation due to its lower efficiency.

Researchers are encouraged to consider these findings as a starting point for their own optimization studies. The choice of base, solvent, and reaction temperature can also have a profound impact on the outcome of the Suzuki-Miyaura reaction and should be tailored to the specific substrates and desired outcomes.[5]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Gomes, C. M. B., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719-7722. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Google Patents. US12391695B2 - PRMT5 inhibitors.
  • National Institutes of Health. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • AOBChem USA. (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]

  • Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

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A Comparative Guide to HPLC Analysis for Reaction Purity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the reaction purity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will explore the rationale behind method development, present a robust HPLC protocol, and compare its performance with alternative analytical techniques, supported by experimental insights and authoritative references.

The Critical Role of Purity Analysis for Arylboronic Acids

Arylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The purity of these compounds directly impacts the yield, purity, and safety profile of the final API. Impurities stemming from the synthesis or degradation of the boronic acid can lead to unwanted side reactions, the formation of potentially genotoxic byproducts, and complications in downstream processing. Therefore, a reliable and accurate analytical method to assess the purity of compounds like 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is not just a quality control measure, but a critical component of the entire drug development lifecycle.

Understanding the Analyte: Physicochemical Properties and Challenges

  • Hydrolytic Instability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), especially in aprotic solvents or upon heating.

  • Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of acid or base, leading to the formation of the corresponding defluorinated and deborylated arene as a significant impurity.[1][2]

  • On-column Interactions: Residual silanol groups on silica-based HPLC columns can interact with the boronic acid, leading to peak tailing and poor chromatographic performance.

A Robust HPLC Method for Purity Analysis

The following HPLC method is designed to provide a reliable and accurate assessment of the purity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, taking into account the aforementioned challenges.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column with low silanol activity is recommended to minimize peak tailing. For polar analytes like our target compound, a column specifically designed for enhanced polar retention, such as a Waters XSelect HSS T3 or equivalent, is an excellent choice.[3][4]

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate the main component from both more polar and less polar impurities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Controlling the temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength that provides a good response for the main compound and expected impurities. Based on the UV spectra of similar phenylboronic acids, a wavelength in the range of 220-260 nm would be a suitable starting point.[5] A PDA detector is highly recommended to assess peak purity and to identify potential co-eluting impurities.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Ensure complete dissolution. The use of a diluent that matches the initial mobile phase composition helps to prevent peak distortion.

Rationale for Method Parameters

The choice of a C18 column with low silanol activity is paramount to mitigating undesirable interactions with the boronic acid. The use of formic acid in the mobile phase serves a dual purpose: it controls the pH to ensure consistent ionization of the analyte and improves peak shape. Acetonitrile is a common and effective organic modifier for reversed-phase chromatography. The gradient elution allows for the separation of a wide range of potential impurities, from polar starting materials to less polar byproducts.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Separation Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity Integration->Report

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique for purity analysis, other methods can also be employed, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reliable, widely available, quantitative.Moderate sensitivity, potential for co-elution.
UPLC-UV/MS Separation using smaller particles at higher pressures, UV and/or mass spectrometric detection.[6]Faster analysis times, higher resolution and sensitivity, mass information for impurity identification.[7]Higher initial instrument cost, more complex method development.[6]
¹H and ¹¹B NMR Nuclear magnetic resonance spectroscopy to identify and quantify species.[8]Provides structural information, can be quantitative (qNMR).Lower sensitivity, potential for peak overlap, boronic acids can form oligomers affecting spectra.[1][9]
GC-MS Separation of volatile compounds in the gas phase with mass spectrometric detection.High sensitivity for volatile impurities.Not suitable for non-volatile boronic acids without derivatization.[10]
HPLC with Post-Column Derivatization (e.g., Alizarin) HPLC separation followed by a chemical reaction to produce a fluorescent or colored derivative for detection.[3][4]Highly selective for boronic acids, increased sensitivity with fluorescence detection.Requires additional hardware (reagent pump, reaction coil), more complex setup.

In-Depth Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[6] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures, leading to several key performance benefits.[7]

  • Speed: UPLC methods are significantly faster, with run times often reduced by a factor of 5 to 10 compared to conventional HPLC. This dramatically increases sample throughput.

  • Resolution: The smaller particle size leads to narrower peaks and improved separation efficiency, allowing for the resolution of closely eluting impurities that might be missed with HPLC.

  • Sensitivity: The sharper peaks in UPLC result in a greater peak height for a given concentration, leading to improved sensitivity and lower limits of detection and quantification.

  • Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.

For a high-throughput environment, such as in a drug discovery or process development setting, the initial investment in a UPLC system can be quickly offset by the gains in productivity and the reduced cost of solvents and waste disposal.

Potential Impurities and Their Chromatographic Behavior

A thorough understanding of the synthetic route is essential for predicting potential impurities. Common synthetic pathways to arylboronic acids involve the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by hydrolysis.[2]

Potential Impurities:

  • Starting Materials: Unreacted aryl halides or other precursors.

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two aryl groups.

  • Protodeboronation Product: The corresponding arene lacking the boronic acid group.[1][2] This is often a key process-related impurity.

  • Boroxines: Anhydrides formed from the dehydration of the boronic acid. These may or may not be chromatographically resolved from the parent boronic acid depending on the conditions.

  • Isomers: Positional isomers of the starting materials can lead to isomeric boronic acid impurities.

In a reversed-phase HPLC system, more polar impurities will elute earlier, while less polar impurities will have longer retention times. For example, the protodeboronation product, being less polar than the boronic acid, would be expected to elute later.

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a column with low silanol activity or an end-capped column. Optimize mobile phase pH.
Poor Peak Shape Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times Inadequate column equilibration, temperature fluctuations, mobile phase composition changes.Ensure sufficient re-equilibration time between injections, use a column oven, prepare fresh mobile phase daily.
Ghost Peaks Contamination in the mobile phase, autosampler, or carryover from a previous injection.Use high-purity solvents and reagents, implement a needle wash step in the autosampler method.

Conclusion

The successful analysis of the reaction purity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid hinges on a well-designed HPLC method that addresses the inherent challenges of this class of compounds. By selecting an appropriate column, optimizing the mobile phase, and carefully controlling the chromatographic parameters, a robust and reliable method can be established. While HPLC remains a workhorse in many laboratories, the advantages of UPLC in terms of speed, resolution, and sensitivity make it a compelling alternative for high-throughput applications. A thorough understanding of potential impurities and a systematic approach to troubleshooting are essential for ensuring the generation of high-quality, reliable data that is crucial for advancing drug development programs.

References

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  • Neliti. (n.d.). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Retrieved January 26, 2026, from [Link]

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  • Sci-Hub. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved January 26, 2026, from [Link]

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  • Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 759-767. [Link]

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  • Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized reagents like 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid are not just procedural formalities; they are integral to the integrity of our research and the safety of our laboratories and community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and regulatory context.

Hazard Identification and Risk Assessment

  • Phenylboronic Acid Core: Phenylboronic acids are generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3] They can also cause skin and eye irritation.[4][5] It is crucial to avoid dust formation during handling to prevent inhalation.[1][6][7]

  • Morpholine Moiety: The morpholine component, while present as a stable amide, is derived from a base that is flammable, corrosive, and toxic.[8][9] While the amide linkage significantly reduces these hazards, thermal decomposition or reaction with strong acids or bases could potentially release hazardous byproducts.

  • Organofluorine Component: The fluoro-substituent adds to the chemical stability of the molecule but also means it should be treated as a halogenated organic compound for waste disposal purposes.

Table 1: Synthesized Hazard Profile

Hazard CategoryAnticipated RiskRationale
Acute Oral Toxicity Category 4 (Harmful) Based on the classification of the parent compound, phenylboronic acid.[7]
Skin/Eye Irritation Potential Irritant Common characteristic of boronic acid derivatives.[4][5]
Inhalation Hazard Respiratory Irritation Possible if handled as a fine powder, leading to dust inhalation.[1][4]
Environmental Hazard Harmful to Aquatic Life Assumed based on general principles for synthetic organic reagents. Avoid release to the environment.[2][8]

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety begins with appropriate PPE. Before handling the compound for any purpose, including disposal, the following must be worn:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be considered if there is a risk of splashing.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.[1]

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[1][4][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[1]

Waste Segregation and Containerization

Proper segregation is the cornerstone of a safe and compliant waste management program.[11][12] 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid waste must not be mixed with other waste streams.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. Plastic containers are generally preferred for their durability.[11] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid," and the relevant hazard pictograms (e.g., GHS07 for "Harmful").[4]

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[11][12] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The container must remain closed at all times except when adding waste.[11][12]

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Waste Product (Solid)

This protocol applies to the pure compound, reaction residues, or mixtures containing the substance.

  • Work Area Preparation: Conduct all operations within a chemical fume hood.[10]

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop. Avoid any actions that could generate dust.[1]

  • Container Sealing: Securely close the container lid immediately after adding the waste.[11][13]

  • Decontamination: Decontaminate the spatula and any other equipment used for the transfer with a suitable solvent (e.g., acetone, ethanol). Dispose of the solvent rinse as hazardous liquid waste.

  • Pickup Request: Once the container is full (no more than 90% capacity) or has been accumulating for the maximum allowed time (e.g., 90 days for large quantity generators or 12 months in academic labs under Subpart K), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14][15][16]

Protocol 2: Disposal of Contaminated Labware

This includes items like gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Segregation: Place all non-sharp, solid labware contaminated with the compound directly into the designated solid hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Final Disposal: The container for contaminated labware is disposed of through the same hazardous waste stream as the solid chemical waste.

Protocol 3: Management of Empty Containers

An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[17]

  • Rinsate Collection: Collect the rinsate from all three rinses. This rinsate is now considered hazardous liquid waste and must be collected in a separate, properly labeled container for halogenated organic waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling), provided the label is fully defaced or removed.[17] Always confirm this procedure with your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste containing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid.

G cluster_waste_type Select Waste Type cluster_actions Disposal Actions start Identify Waste Containing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is_solid Solid Residue or Unused Product start->is_solid is_labware Contaminated Labware start->is_labware is_container Empty Original Container start->is_container is_spill Accidental Spill start->is_spill action_solid Place in labeled 'Solid Hazardous Waste' container. is_solid->action_solid is_labware->action_solid action_sharps Place sharps in a puncture-proof container. is_labware->action_sharps If sharp action_rinse Triple-rinse with appropriate solvent. is_container->action_rinse action_spill_solid Cover with inert absorbent. Sweep carefully. is_spill->action_spill_solid end_node Arrange for EHS Pickup action_solid->end_node action_sharps->end_node action_rinsate Collect rinsate as 'Liquid Hazardous Waste'. action_rinse->action_rinsate action_defaced_container Deface label and dispose of container as non-hazardous. action_rinse->action_defaced_container action_rinsate->end_node action_spill_solid->action_solid

Caption: Disposal workflow for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain and Clean:

    • For a solid spill , gently cover the material with an inert absorbent material like sand, earth, or vermiculite.[18]

    • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1][6] Avoid creating dust.[1]

    • Use non-sparking tools if there is any fire risk.[8][19]

  • Decontaminate: Clean the spill area with a cloth or paper towels wetted with a suitable solvent. Place the used cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing waste in a laboratory setting.[15][20] It is imperative that all personnel are aware of and adhere to their local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

By adhering to these protocols, you ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Phenylboronic acid - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific. [Link]

  • Safety Data Sheet: Phenyl boronic acid-d5. (2025, June 10). Chemdox. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023, September 29). Fisher Scientific. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine.
  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

  • Laboratory Waste Management Guidelines. University of Louisville. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Nakajima, Y., & Takeda, N. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Omega, 8(3), 3364-3371.
  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.